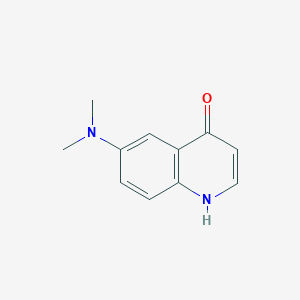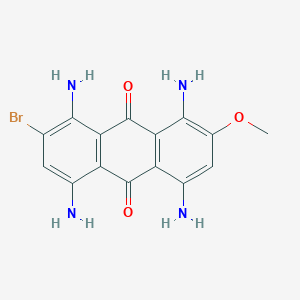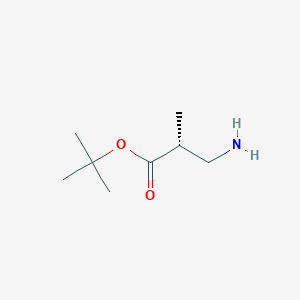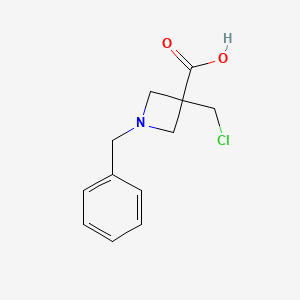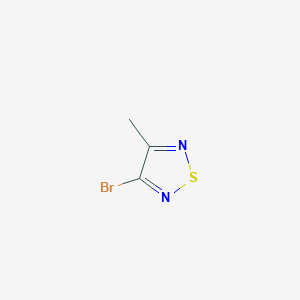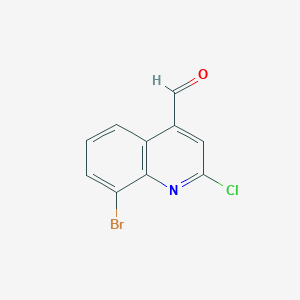![molecular formula C20H16N2O B13130169 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile CAS No. 52236-45-0](/img/structure/B13130169.png)
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a cyanoethyl group and a propanenitrile group attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is subjected to a Friedel-Crafts acylation reaction to introduce the oxo group at the 10th position.
Cyanoethylation: The intermediate product is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group at the 9th position.
Propanenitrile Introduction: Finally, the compound is treated with a suitable nitrile reagent to introduce the propanenitrile group at the 3rd position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanoethyl and propanenitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile has several applications in scientific research:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes.
Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound absorbs light and undergoes photochemical reactions, generating reactive intermediates that can interact with biological molecules.
Electronic Interactions: In organic electronics, the compound’s electronic properties facilitate charge transfer processes.
Biological Pathways: In medicinal applications, the compound may interact with cellular targets, leading to cytotoxic effects in cancer cells or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the cyanoethyl and propanenitrile groups.
1-Cyanoanthracene: Contains a cyano group but lacks the oxo and propanenitrile groups.
3-Cyano-9-anthracenecarboxylic acid: Contains a cyano group and a carboxylic acid group instead of the propanenitrile group.
Uniqueness
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is unique due to the combination of the cyanoethyl, oxo, and propanenitrile groups attached to the anthracene core. This unique structure imparts specific electronic and photochemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
52236-45-0 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[9-(2-cyanoethyl)-10-oxoanthracen-9-yl]propanenitrile |
InChI |
InChI=1S/C20H16N2O/c21-13-5-11-20(12-6-14-22)17-9-3-1-7-15(17)19(23)16-8-2-4-10-18(16)20/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
UEAAJEKNAGKTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




